molecular formula C8H11ClFN3 B1419285 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine CAS No. 31646-54-5

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine

Cat. No.: B1419285
CAS No.: 31646-54-5
M. Wt: 203.64 g/mol
InChI Key: IKGKESMWFPFIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research . It has a molecular weight of 211.57 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClF3N3/c7-6-12-1-3(8)5(13-6)11-2-4(9)10/h1,4H,2H2,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The physical form of this compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Compounds

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine is a versatile compound used in the synthesis of novel compounds with potential pharmaceutical applications. For instance, it is used in the synthesis of 2,4-disubstituted-5-fluoropyrimidines, which are being explored as potential kinase inhibitors, an essential target in cancer therapy (Wada et al., 2012).

Anti-HIV Activity

This compound has also been involved in the synthesis of novel MC-1220 analogs. These analogs have shown promising results in the inhibition of HIV-1, making them significant in the research of new treatments for HIV (Loksha et al., 2016).

Antifungal and Antiprotozoal Activity

Additionally, derivatives of this compound have been synthesized for their potential as antifungal and antiprotozoal agents. These derivatives have been tested against organisms like Pneumocystis carinii and Toxoplasma gondii, showing significant inhibitory activity, which is crucial for developing new drugs against these pathogens (Robson et al., 1997).

Chemical Properties Analysis

Research has also focused on analyzing the chemical properties of related compounds. For example, a study involving 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a structurally similar compound, provided insights into its molecular structure, stability, and potential biological activity using techniques like FT-IR, FT-Raman, and NMR (Aayisha et al., 2019).

Tubulin Inhibition in Cancer Therapy

Furthermore, related triazolopyrimidines have been synthesized and tested for their anticancer properties, showing a unique mechanism of tubulin inhibition, which is vital for the development of new cancer therapies (Zhang et al., 2007).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

2-chloro-N,N-diethyl-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClFN3/c1-3-13(4-2)7-6(10)5-11-8(9)12-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGKESMWFPFIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.